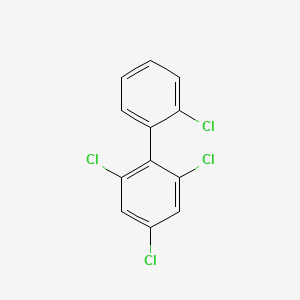
2,2',4,6-四氯联苯
描述
2,2’,4,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family. PCBs are synthetic organic chemicals that were widely used in various industrial and commercial applications until their production was banned in 1979. These compounds exhibit a range of toxicity and can vary from thin, light-colored liquids to yellow or black waxy solids. Due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties, PCBs found applications in electrical equipment, heat transfer systems, plastics, paints, and more .
Molecular Structure Analysis
The molecular formula of 2,2’,4,6-Tetrachlorobiphenyl is C12H6Cl4 . Its structure consists of two benzene rings (biphenyl) connected by a single bond. The chlorine atoms are positioned at the specified locations on the biphenyl rings. The compound’s molecular weight is approximately 291.9 g/mol .
科学研究应用
-
Environmental Science : “2,2’,4,6-Tetrachlorobiphenyl” has been studied for its persistence and bioaccumulation in the environment . Researchers have investigated the mechanisms of its degradation, such as photodechlorination , and its effects on ecosystems .
-
Toxicology : The toxic effects of “2,2’,4,6-Tetrachlorobiphenyl” have been studied in various organisms . For example, it has been shown to alter the function of granulocytic HL-60 cells, a human neutrophil-like cell line .
-
Biochemistry : Studies have been conducted on the enantioselective hydroxylation of “2,2’,4,6-Tetrachlorobiphenyl” by human and rat CYP2B subfamilies . This research helps understand the possible toxicity of chiral PCBs in mammals .
-
Analytical Chemistry : “2,2’,4,6-Tetrachlorobiphenyl” is used as a reference standard in environmental analysis and testing . It’s also used in studies to understand its behavior and transformation in the environment .
-
Environmental Remediation : Surfactants have been proposed for use in soil-washing to enhance the removal of polychlorinated biphenyls like “2,2’,4,6-Tetrachlorobiphenyl” from contaminated soils or sediments .
-
Spectroscopy : “2,2’,4,6-Tetrachlorobiphenyl” is used in spectroscopic studies. Its spectrum can be analyzed to understand its structure and properties .
-
Microbiology : The effects of “2,2’,4,6-Tetrachlorobiphenyl” and other PCB congeners on the cytoplasmic membranes of certain bacteria have been investigated . For example, researchers have studied how these compounds affect the fluorescence polarization of the membranes and the cellular fatty acid compositions .
-
Spectroscopy : “2,2’,4,6-Tetrachlorobiphenyl” is used in spectroscopic studies. Its spectrum can be analyzed to understand its structure and properties .
属性
IUPAC Name |
1,3,5-trichloro-2-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-5-10(15)12(11(16)6-7)8-3-1-2-4-9(8)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLVVZDKBSYMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074194 | |
| Record name | 2,2',4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,6-Tetrachlorobiphenyl | |
CAS RN |
62796-65-0 | |
| Record name | 2,2',4,6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD736T0W8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



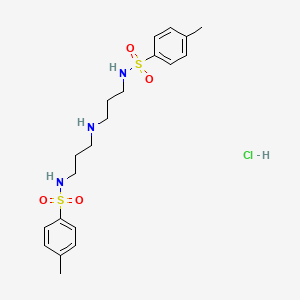
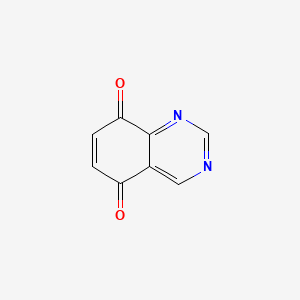
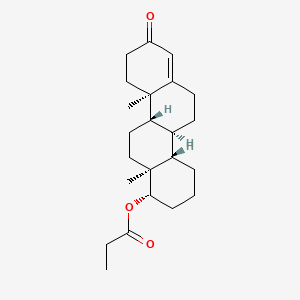
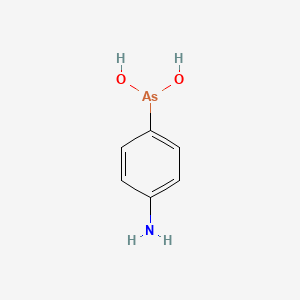
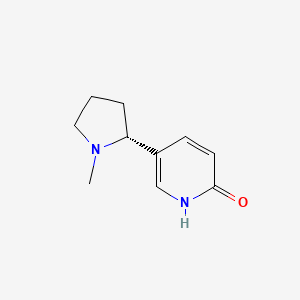
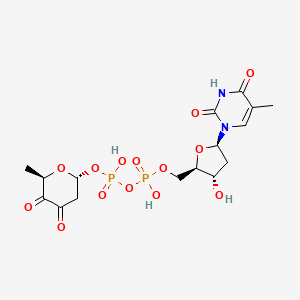
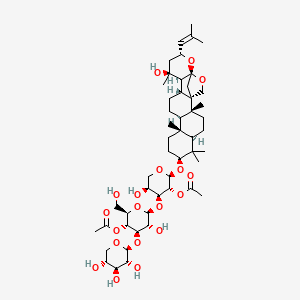
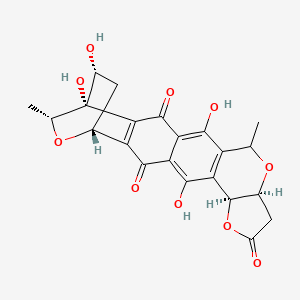
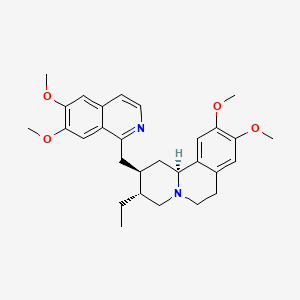
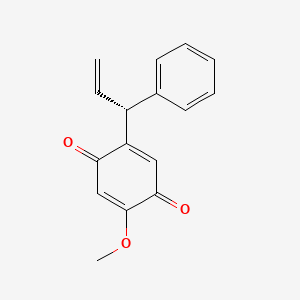
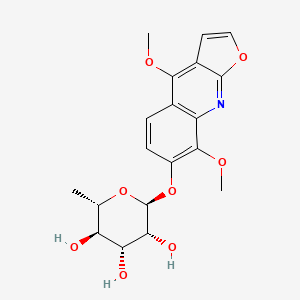
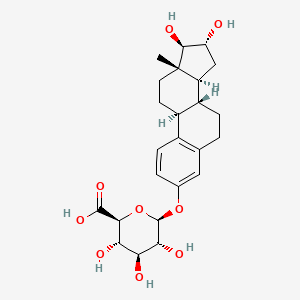
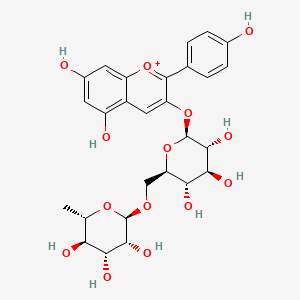
![N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine](/img/structure/B1202775.png)